cis-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)Methyl]-N-ethyl-1-phenyl
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Overview
Description
cis-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)Methyl]-N-ethyl-1-phenyl: is a complex organic compound with a molecular formula of C23H24N2O3 This compound is characterized by the presence of an isoindole ring, which is a bicyclic structure containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)Methyl]-N-ethyl-1-phenyl typically involves the reaction of isoindole derivatives with appropriate alkylating agents. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) or methanol, and the reactions are typically carried out at temperatures ranging from 0°C to 100°C .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of catalysts and controlled reaction environments is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids .
Medicine: Its ability to interact with various biological targets makes it a candidate for drug discovery .
Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of cis-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)Methyl]-N-ethyl-1-phenyl involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
- cis-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)Methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide
- 2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)Methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide
Uniqueness: The uniqueness of cis-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)Methyl]-N-ethyl-1-phenyl lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinity to biological targets .
Properties
Molecular Formula |
C21H20N2O3 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[(1,3-dioxoisoindol-2-yl)methyl]-N-ethyl-1-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C21H20N2O3/c1-2-22-20(26)21(14-8-4-3-5-9-14)12-15(21)13-23-18(24)16-10-6-7-11-17(16)19(23)25/h3-11,15H,2,12-13H2,1H3,(H,22,26) |
InChI Key |
KXPNXMHTVGJNIW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1(CC1CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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